3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile
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Overview
Description
3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and linked to a benzonitrile moiety through an oxoethoxy bridge
Preparation Methods
The synthesis of 3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine derivative: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the cyclopropanecarbonyl group: This step often involves the reaction of the piperazine derivative with cyclopropanecarbonyl chloride under basic conditions.
Coupling with benzonitrile: The final step involves the coupling of the modified piperazine with a benzonitrile derivative through an oxoethoxy bridge, which can be facilitated by using reagents like boron in Suzuki–Miyaura coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group in the benzonitrile moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter pathways and have therapeutic effects in conditions like schizophrenia . The compound may also inhibit certain enzymes, affecting biochemical pathways in cells.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile include other piperazine derivatives and benzonitrile compounds. For instance:
3-Chloro-4-(piperazin-1-yl)benzonitrile: This compound lacks the cyclopropanecarbonyl group and oxoethoxy bridge, making it less complex but still biologically active.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This derivative is used as an acetylcholinesterase inhibitor and has applications in treating Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-4-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-9-12(10-19)1-4-15(14)24-11-16(22)20-5-7-21(8-6-20)17(23)13-2-3-13/h1,4,9,13H,2-3,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZGRRJWQAHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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